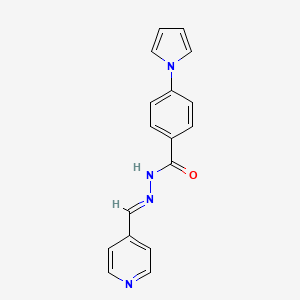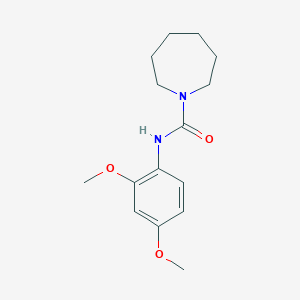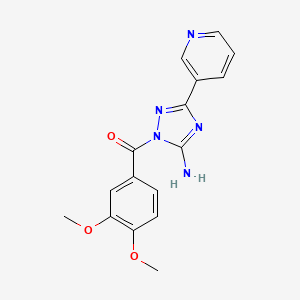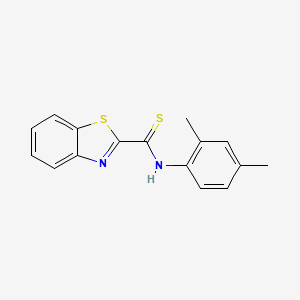![molecular formula C22H16N2O2 B5693915 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD). PLD is a key enzyme involved in the regulation of cellular processes such as membrane trafficking, cytoskeletal organization, and signal transduction. The inhibition of PLD by FIPI has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione inhibits PLD by binding to the enzyme's catalytic domain and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
The inhibition of PLD by this compound has been found to have various biochemical and physiological effects. These include the inhibition of cell proliferation, migration, and invasion in cancer cells, the reduction of inflammation and oxidative stress in various tissues, and the improvement of synaptic plasticity and cognitive function in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PLD inhibition, which allows for the selective targeting of PLD-mediated cellular processes. Another advantage is its small molecular size, which allows for easy penetration into cells and tissues. However, one limitation of using this compound is its potential cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Direcciones Futuras
For research on 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione include the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases and cellular processes, and the evaluation of the therapeutic potential of this compound in clinical trials. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic effects and reduce potential side effects.
Métodos De Síntesis
The synthesis of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 9H-fluorene-2-carboxaldehyde with 1H-isoindole-1,3(2H)-dione in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with N-(2-aminoethyl)ethylenediamine to form the final compound, this compound.
Aplicaciones Científicas De Investigación
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been extensively studied in various scientific research fields. In cancer research, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing PLD activity. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In inflammation research, this compound has been found to reduce inflammation and improve tissue repair in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-19-7-3-4-8-20(19)22(26)24(21)13-23-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12,23H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHANRRGTWPLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)

![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
